![molecular formula C18H34N2O4Si B12617919 (2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol CAS No. 918314-07-5](/img/structure/B12617919.png)
(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol is a complex organic compound that features both an aniline group and a triethoxysilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol typically involves multiple steps. One common method starts with the reaction of aniline with an appropriate epoxide to form the intermediate. This intermediate is then reacted with 3-(triethoxysilyl)propylamine under controlled conditions to yield the final product. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline group can yield nitro derivatives, while substitution reactions involving the triethoxysilyl group can produce various organosilicon compounds.
Scientific Research Applications
(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol involves its interaction with specific molecular targets. The aniline group can interact with enzymes or receptors, modulating their activity. The triethoxysilyl group can facilitate the compound’s incorporation into silicon-based materials, enhancing their properties. The exact pathways and molecular targets depend on the specific application and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-Anilino-3-{[3-(trimethoxysilyl)propyl]amino}propan-2-ol: Similar structure but with methoxy groups instead of ethoxy groups.
(2S)-1-Anilino-3-{[3-(triisopropoxysilyl)propyl]amino}propan-2-ol: Similar structure but with isopropoxy groups instead of ethoxy groups.
Uniqueness
The uniqueness of (2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol lies in its combination of aniline and triethoxysilyl groups, which confer distinct chemical reactivity and potential for diverse applications. The triethoxysilyl group, in particular, allows for the formation of strong bonds with silicon-based materials, making it valuable in materials science and industrial applications.
Properties
CAS No. |
918314-07-5 |
|---|---|
Molecular Formula |
C18H34N2O4Si |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(2S)-1-anilino-3-(3-triethoxysilylpropylamino)propan-2-ol |
InChI |
InChI=1S/C18H34N2O4Si/c1-4-22-25(23-5-2,24-6-3)14-10-13-19-15-18(21)16-20-17-11-8-7-9-12-17/h7-9,11-12,18-21H,4-6,10,13-16H2,1-3H3/t18-/m0/s1 |
InChI Key |
CRBNNGOJXZKCPD-SFHVURJKSA-N |
Isomeric SMILES |
CCO[Si](CCCNC[C@@H](CNC1=CC=CC=C1)O)(OCC)OCC |
Canonical SMILES |
CCO[Si](CCCNCC(CNC1=CC=CC=C1)O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine](/img/structure/B12617840.png)
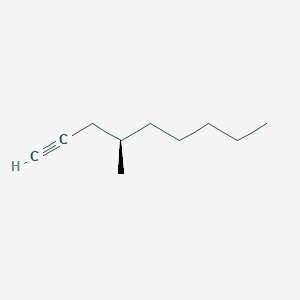
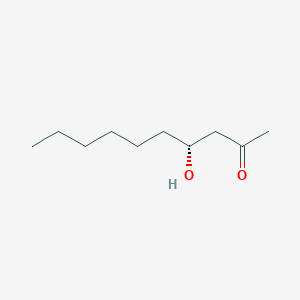


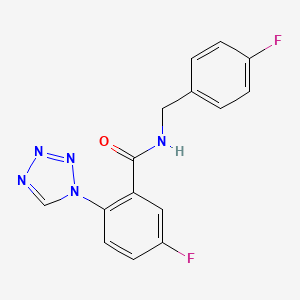
![5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12617864.png)
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)
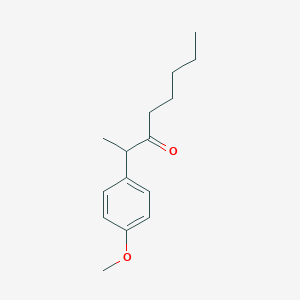
![7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12617890.png)

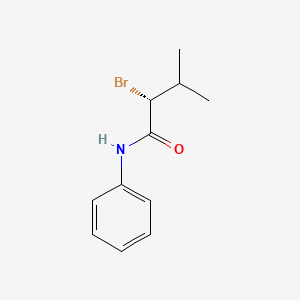
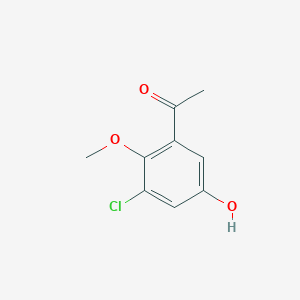
![2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12617935.png)
